molecular formula C13H10ClNO2 B13977824 (5-Chloro-2-methoxy-pyridin-3-yl)-phenyl-methanone

(5-Chloro-2-methoxy-pyridin-3-yl)-phenyl-methanone

Cat. No.: B13977824
M. Wt: 247.67 g/mol
InChI Key: FNPYYKDPPUYTFA-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxypyridin-3-yl)phenylmethanone: (CAS: 847345-86-2, MDL: MFCD34755770) is a chemical compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro and methoxy group, and a phenylmethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone typically involves the reaction of 5-chloro-2-methoxypyridine with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.

Scientific Research Applications

Chemistry: In chemistry, (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone is used as an intermediate in the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.

Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates. The unique structure of (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone makes it a valuable scaffold for designing molecules with specific biological activities.

Industry: Industrially, the compound is used in the development of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

    (5-Chloro-2-methoxypyridine): A precursor in the synthesis of (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone.

    (2-Methoxypyridine): A related compound with similar structural features but lacking the chloro and phenylmethanone groups.

    (Benzoyl Chloride): Used in the synthesis of the target compound.

Uniqueness: (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

(5-chloro-2-methoxypyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C13H10ClNO2/c1-17-13-11(7-10(14)8-15-13)12(16)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

FNPYYKDPPUYTFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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